molecular formula C9H14O4 B8524522 Ethyl 4-ethoxy-2-oxopent-3-enoate

Ethyl 4-ethoxy-2-oxopent-3-enoate

Cat. No.: B8524522
M. Wt: 186.20 g/mol
InChI Key: JGZDFJZKXHTQDM-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxy-2-oxopent-3-enoate (CAS: 1821247-33-9) is an α,β-unsaturated ketoester characterized by an ethyl ester group, a ketone at position 2, and an ethoxy substituent at position 4 of a pent-3-enoate backbone . Its structure (Fig. This compound is synthesized via esterification and substitution reactions, often serving as an intermediate in pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

ethyl 4-ethoxy-2-oxopent-3-enoate

InChI

InChI=1S/C9H14O4/c1-4-12-7(3)6-8(10)9(11)13-5-2/h6H,4-5H2,1-3H3

InChI Key

JGZDFJZKXHTQDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC(=O)C(=O)OCC)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural motifs with ethyl 4-ethoxy-2-oxopent-3-enoate, differing in substituents, functional groups, or backbone modifications. Key comparisons are summarized in Table 1.

Structural and Functional Group Variations

Ethyl 3-amino-4-oxopent-2-enoate (Compound 66)
  • Structure: Replaces the ethoxy group at position 4 with an amino (-NH₂) group .
  • Synthesis: Prepared via reaction of ethyl 3-azido-4-oxopentanoate with acetaldehyde (MeCHO), followed by reduction .
  • Key Differences: The amino group enhances nucleophilicity, making this compound more reactive in cyclization or condensation reactions compared to the ethoxy-substituted analog.
Ethyl (3E)-2-oxo-4-phenylbut-3-enoate
  • Structure : Features a phenyl group at position 4 instead of ethoxy, shortening the carbon chain to a butenate backbone .
Ethyl (4E)-2,2-diethyl-3-oxo-5-phenylpent-4-enoate
  • Structure : Contains diethyl substituents at position 2 and a phenyl group at position 5, extending conjugation .
Ethyl 3-methyl-4-oxopent-2-enoate
  • Structure : Substitutes the ethoxy group with a methyl group at position 3 and shifts the ketone to position 4 .
  • Molecular Formula : C₈H₁₂O₃ (vs. C₉H₁₄O₄ for the target compound) .

Data Tables

Table 1. Comparative Structural and Physical Properties

Compound Name Molecular Formula Key Substituents Synthesis Route Applications
This compound C₉H₁₄O₄ 4-ethoxy, 2-keto Esterification/condensation Organic intermediate
Ethyl 3-amino-4-oxopent-2-enoate C₇H₁₁NO₃ 3-amino, 4-keto Azide reduction Heterocycle synthesis
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 2-phenyl, 3-keto Acetoacetic ester synthesis Pharmaceutical precursor
Ethyl 3-methyl-4-oxopent-2-enoate C₈H₁₂O₃ 3-methyl, 4-keto Aldol condensation Polymer chemistry

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